molecular formula C7H5BrF3N B13446189 Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

Cat. No.: B13446189
M. Wt: 240.02 g/mol
InChI Key: NECXEWANQRCRNM-UHFFFAOYSA-N
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Description

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-, is a halogenated and fluorinated pyridine derivative characterized by substituents at the 2-, 4-, and 5-positions of the pyridine ring. The bromine atom at position 4 introduces electrophilic reactivity, while the trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications . This compound is synthesized via nucleophilic substitution or coupling reactions involving brominated pyridine precursors, as inferred from analogous syntheses in the literature .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3

InChI Key

NECXEWANQRCRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine () :
    This compound shares bromine at position 4 but replaces the trifluoromethyl group with a nitro and hydroxyl group. The nitro group increases electron-withdrawing effects, reducing reactivity toward nucleophilic substitution compared to the trifluoromethyl group in the target compound. The hydroxyl group introduces hydrogen-bonding capacity, altering solubility in polar solvents .

  • The ethylsulfonyl moiety enhances electrophilicity, contrasting with the bromine in the target compound. Such modifications are common in agrochemicals for pest resistance management .

Functional Group Comparisons

  • N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide () :
    This pyrazole derivative shares trifluoromethyl and methyl substituents but replaces bromine with chlorine. Chlorine’s lower steric demand and weaker electron-withdrawing effects may result in faster degradation in environmental or metabolic contexts compared to brominated analogs .

  • 4-Bromo-5-fluoro-7-methyl Isatin () : A heterocyclic compound with bromine and fluorine substituents. The isatin core introduces lactam functionality, enabling chelation with metal ions—a property absent in the target pyridine derivative .

Biological Activity

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- (C7H5BrF3N), is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position, which significantly influence its chemical properties and biological interactions.

The unique combination of substituents on the pyridine ring enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications. The trifluoromethyl group is particularly noteworthy for its role in increasing the compound's reactivity and potential therapeutic effects.

Table 1: Structural Characteristics of Pyridine Derivatives

Compound NameStructure FeaturesUnique Characteristics
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- Bromine (4-position), Methyl (2-position), Trifluoromethyl (5-position)Enhanced lipophilicity, metabolic stability
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine Contains chlorine instead of methylDifferent reactivity patterns due to chlorine
2-Bromo-5-(trifluoromethyl)pyridine Lacks the methyl group at position 2Potentially different biological activities
3-Bromomethyl-5-(trifluoromethyl)pyridine Bromine at different positionUnique reactivity compared to other halogenated derivatives
2-Bromo-4-(trifluoromethyl)pyridine Different substitution patternVaries in biological activity based on substitution

Biological Activities

Research indicates that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance its anticancer properties by affecting cell signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has shown selective activity against certain bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. Derivatives lacking the trifluoromethyl group were inactive, highlighting its importance in biological efficacy .
  • Interactions with Biological Macromolecules : Studies focus on how pyridine derivatives interact with proteins and nucleic acids, which is crucial for understanding their mechanism of action and potential therapeutic applications .

Case Study 1: Antichlamydial Activity

A study evaluated various pyridine derivatives for their ability to inhibit C. trachomatis growth. Compounds with a trifluoromethyl substituent demonstrated significant activity while maintaining low toxicity towards mammalian cells. This selectivity suggests potential for developing targeted antichlamydial agents .

Case Study 2: Anticancer Mechanisms

In vitro assays revealed that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation .

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